2-(5-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

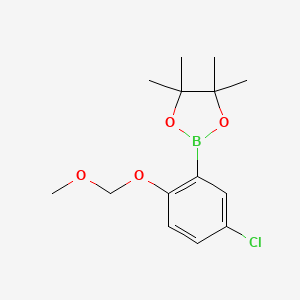

This compound is a pinacol boronic ester featuring a phenyl ring substituted with a chlorine atom at position 5 and a methoxymethoxy (-OCH2OCH3) group at position 2. The methoxymethoxy group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic processes such as Suzuki-Miyaura cross-couplings . The chlorine atom, an electron-withdrawing group (EWG), activates the boronic ester for coupling reactions, while the ortho-positioned methoxymethoxy group introduces steric and electronic modulation.

属性

分子式 |

C14H20BClO4 |

|---|---|

分子量 |

298.57 g/mol |

IUPAC 名称 |

2-[5-chloro-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)11-8-10(16)6-7-12(11)18-9-17-5/h6-8H,9H2,1-5H3 |

InChI 键 |

JVXOTRHOGIIVQC-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OCOC |

产品来源 |

United States |

准备方法

Structural Overview and Key Functional Groups

The target compound features a dioxaborolane ring (a cyclic boronic ester) fused to a substituted phenyl group. The phenyl ring contains a chlorine atom at the 5-position and a methoxymethoxy (-OCH2OCH3) group at the 2-position. The dioxaborolane moiety consists of a boron atom bonded to two oxygen atoms within a six-membered ring, stabilized by 4,4,5,5-tetramethyl substituents.

Key Structural Features:

- Dioxaborolane ring : Enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions.

- Chlorine substituent : Electron-withdrawing effects modulate electronic properties and reactivity.

- Methoxymethoxy group : Provides steric bulk and improves solubility in organic solvents.

Synthetic Pathways and Methodological Approaches

Precursor Synthesis: (5-Chloro-2-(methoxymethoxy)phenyl)boronic Acid

The boronic acid precursor is synthesized via a two-step sequence:

Step 1: Protection of Phenolic Hydroxyl Group

A phenol derivative (e.g., 5-chloro-2-hydroxybenzaldehyde) undergoes protection with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., DIEA):

$$

\text{Ar-OH + MOM-Cl} \xrightarrow{\text{DIEA, DCM}} \text{Ar-OCH}2\text{OCH}3 + \text{HCl}

$$

Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

Step 2: Miyaura Borylation

The protected aryl chloride undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2):

$$

\text{Ar-Cl + B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Ar-Bpin}

$$

Conditions : Dioxane, 80°C, 24 hours. The boronic ester intermediate is hydrolyzed to the boronic acid using aqueous HCl.

Formation of the Dioxaborolane Ring

The boronic acid is converted to the dioxaborolane via esterification with pinacol (2,3-dimethyl-2,3-butanediol):

$$

\text{Ar-B(OH)}2 + \text{pinacol} \xrightarrow{\text{Dean-Stark}} \text{Ar-B(O}2\text{C}6\text{H}{12}\text{)} + 2\text{H}_2\text{O}

$$

Optimized Conditions :

Reaction Optimization and Challenges

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative Analysis with Structural Analogues

化学反应分析

Types of Reactions

2-(5-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: The compound can undergo protodeboronation, where the boron atom is replaced by a hydrogen atom.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding aryl compound.

科学研究应用

2-(5-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.

Industry: The compound is used in the production of polymers, agrochemicals, and electronic materials.

作用机制

The mechanism of action of 2-(5-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.

相似化合物的比较

Substituent Position and Electronic Effects

Key Compounds Analyzed :

Applications: Widely used in cross-coupling reactions for biaryl synthesis .

2-(3-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Substituents: 3-Cl, 2-OCH2OCH3

- Molecular Formula: C14H20BClO4

- Reactivity: Moderate; steric hindrance from ortho-Cl reduces coupling efficiency compared to para-substituted analogues.

- Stability: Moderate; methoxymethoxy protection allows selective deprotection to hydroxyl groups .

2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

Structural and Functional Differences

Reactivity in Cross-Coupling Reactions

- Target Compound : The 5-Cl substituent enhances electrophilicity, promoting Suzuki-Miyaura coupling. However, steric effects from the ortho-methoxymethoxy group may reduce reaction rates compared to less hindered analogues .

- Methoxy vs. Methoxymethoxy : Compounds with methoxy (e.g., ) exhibit higher stability and direct utility in couplings, whereas methoxymethoxy-substituted variants (e.g., Target, ) require deprotection steps for hydroxyl group liberation, adding synthetic complexity .

- Positional Isomerism : The 3-Cl isomer () shows reduced reactivity due to steric clashes between ortho-Cl and the boronic ester, contrasting with the target compound’s 5-Cl configuration .

Physical Properties and Solubility

- Molecular Weight : The target compound (C14H20BClO4, ~314.56 g/mol) is heavier than its methoxy analogue (268.54 g/mol, ) due to the additional oxygen and methylene group in the methoxymethoxy substituent .

- Solubility : Methoxymethoxy groups improve solubility in polar aprotic solvents (e.g., THF, DMF) compared to methoxy derivatives, facilitating handling in solution-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。